molecular formula C15H12N2 B13120392 3,5-diphenyl-4H-pyrazole

3,5-diphenyl-4H-pyrazole

Cat. No.: B13120392
M. Wt: 220.27 g/mol
InChI Key: NSFLJLJINCMQEC-UHFFFAOYSA-N
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Description

3,5-Diphenyl-4H-pyrazole is a versatile pyrazole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its core structure is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms, substituted at the 3 and 5 positions with phenyl rings. This configuration is of significant interest in the development of novel therapeutic agents and biochemical probes. In recent research, this compound has been identified as a highly potent inhibitor of the metalloprotease meprin α, demonstrating inhibitory activity in the low nanomolar range (Ki(app) = 1.3 nM). It also exhibits notable selectivity, with a selectivity factor of 116 over the related isoform meprin β, making it a valuable chemical probe for elucidating the distinct physiological roles of these enzymes . The pyrazole nucleus is a well-established pharmacophore, and derivatives like this compound are frequently investigated for a broad spectrum of biological activities. These include potential anti-inflammatory, anticancer, analgesic, and antimicrobial properties, as highlighted in extensive reviews on pyrazole-based biomolecules . Furthermore, the compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties for specific targets . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, nor for diagnostic, therapeutic, or any personal uses. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3,5-diphenyl-4H-pyrazole

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

NSFLJLJINCMQEC-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3,5 Diphenyl 4h Pyrazole and Its Analogs

Diels-Alder Reactivity of 4H-Pyrazoles

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, has been explored with 4H-pyrazoles, revealing their potential as dienes. nih.gov The reactivity of the 4H-pyrazole scaffold in these cycloaddition reactions is highly dependent on the nature of the substituents at the C4 position. nih.govrsc.org

Inverse-Electron-Demand Diels-Alder Reactions of 4H-Pyrazoles

4H-pyrazoles can participate in inverse-electron-demand Diels-Alder (IEDDA) reactions, particularly when substituted with electron-withdrawing groups. mit.edunih.govmit.eduacs.orgacs.org This type of reaction involves an electron-deficient diene reacting with an electron-rich dienophile. The introduction of fluorine atoms at the C4 position of 3,5-diphenyl-4H-pyrazole significantly enhances its reactivity in IEDDA reactions with strained alkynes like endo-bicyclo[6.1.0]non-4-yne (BCN). mit.edunih.govmit.eduacs.orgacs.org This enhanced reactivity is attributed to the destabilizing effect of hyperconjugative antiaromaticity induced by the fluoro substituents. mit.edunih.gov In fact, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) has been shown to be more reactive than the highly reactive tetrazine scaffold towards BCN. mit.edunih.gov Computational studies predicted that the reaction of DFP with BCN would be significantly faster and more exergonic than the corresponding reaction with 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP). mit.edunih.govacs.org

Influence of Substituents on Diels-Alder Reaction Rates (e.g., Fluoro vs. Alkyl vs. Oxo)

Substituents at the C4 position of the 4H-pyrazole ring play a crucial role in modulating the rate of Diels-Alder reactions. A comparison of different substituents reveals a clear trend in reactivity.

Fluoro Substituents: The presence of geminal fluorine atoms at the C4 position dramatically increases the Diels-Alder reactivity. nih.govmit.edu For instance, the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with BCN is calculated to be approximately 500,000 times faster than that of 4,4-dimethyl-3,5-diphenyl-4H-pyrazole (DMP). nih.gov This rate enhancement is a direct consequence of hyperconjugative antiaromaticity and the lowering of the lowest unoccupied molecular orbital (LUMO) energy by the electron-withdrawing fluoro groups. nih.gov The reactivity of 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) is about 7-fold lower than that of DFP. nih.gov

Alkyl Substituents: In contrast, 4H-pyrazoles with alkyl groups at the C4 position, such as 4,4-dimethyl-4H-pyrazoles, are poor dienes in Diels-Alder reactions. nih.govmit.edu These reactions often require acid catalysis to proceed, even with highly reactive dienophiles. nih.govnih.govnih.govmit.edu The sluggish reactivity of geminally dimethylated 4H-pyrazoles is attributed to an increase in distortion energies required to achieve the transition state geometry. nih.gov

Oxo Substituents: 4-Oxo-substituted 4H-pyrazoles present an intermediate level of reactivity. rsc.orgnih.govrsc.org While not as reactive as their fluorinated counterparts, they are significantly more reactive than the alkyl-substituted analogs and undergo rapid Diels-Alder reactions with strained alkynes like BCN without the need for a catalyst. rsc.orgrsc.org The reactivity of these compounds is attributed to a combination of antiaromaticity, predistortion of the ring, and, in some cases, spirocyclization. rsc.orgnih.govrsc.org The diminished antiaromatic destabilization in 4-oxo-4H-pyrazoles compared to fluorinated ones suggests they are less reactive but more stable. rsc.orgnih.gov

Substituent at C4Relative ReactivityCatalyst RequirementKey Factor Influencing Reactivity
Fluoro (e.g., DFP)Very HighNoHyperconjugative antiaromaticity, Lowered LUMO energy
Fluoro/Methyl (e.g., MFP)HighNoReduced hyperconjugative antiaromaticity, Ground-state distortion
Oxo (e.g., OSP, EKP)Moderate to HighNoAntiaromaticity, Predistortion, Spirocyclization
Alkyl (e.g., DMP)LowYes (Acid)Increased distortion energy

Catalytic Requirements and Acid-Catalyzed Diels-Alder Reactions

The necessity of a catalyst for the Diels-Alder reaction of 4H-pyrazoles is directly linked to the nature of the substituents at the C4 position. 4H-pyrazoles bearing alkyl or chloro substituents at the saturated center generally require acid catalysis to proceed. nih.gov For example, the Diels-Alder reaction of 4,4-dimethyl-3,5-dimethyl-4H-pyrazole with cyclopentadiene (B3395910) only occurs in the presence of an acid catalyst. mit.edunih.govacs.org This requirement for acid catalysis highlights the inherently low reactivity of these particular 4H-pyrazole derivatives. nih.govmit.edu Conversely, 4H-pyrazoles with electron-withdrawing fluoro or oxo substituents react rapidly as Diels-Alder dienes without the need for an acid catalyst. nih.govrsc.org

Aromaticity and Antiaromaticity in 4H-Pyrazoles

The concepts of aromaticity and antiaromaticity are central to understanding the reactivity of 4H-pyrazoles in Diels-Alder reactions.

Hyperconjugative Antiaromaticity and its Effect on Reactivity

Hyperconjugative antiaromaticity plays a pivotal role in activating 4H-pyrazoles for IEDDA reactions. mit.edunih.gov This phenomenon arises from the interaction of the σ-orbitals of the substituents at the C4 position with the π-system of the pyrazole (B372694) ring. When electron-withdrawing groups like fluorine are present, negative hyperconjugation leads to a 4π-electron delocalization, which is antiaromatic and destabilizing. mit.edunih.gov This destabilization of the ground state of the diene increases its reactivity in Diels-Alder reactions. nih.govmit.edunih.gov The decrease in antiaromaticity when moving from fluoro to oxo to alkyl substituents correlates with a decrease in Diels-Alder reactivity. nih.gov For instance, the destabilization due to antiaromaticity, as calculated by isodesmic equations, decreases in the order DFP > EKP > DMP. nih.gov

Computational Assessment of Aromaticity (e.g., Nuclear Independent Chemical Shift (NICS) Calculations)

Nuclear Independent Chemical Shift (NICS) calculations are a computational tool used to assess the aromaticity or antiaromaticity of a cyclic system. Negative NICS values are indicative of an aromatic ring current, while positive values suggest an antiaromatic ring current. nih.gov NICS calculations for the unsubstituted 4H-pyrazole show a value near zero, suggesting it is not aromatic. nih.gov However, substitution at the C4 position significantly alters the electronic character of the ring. Fluorination of the 4H-pyrazole leads to a positive NICS(0) value of 6.2 ppm, confirming antiaromatic electron delocalization. nih.gov In contrast, silylation results in a negative NICS(0) value of -3.3 ppm, indicating the induction of aromatic character. nih.gov

CompoundNICS(0) value (ppm)Electronic Character
Unsubstituted 4H-pyrazole0.5Non-aromatic
Fluorinated 4H-pyrazole6.2Antiaromatic
Silylated 4H-pyrazole-3.3Aromatic

Impact of Geminal Fluoro Groups on Antiaromaticity

The introduction of geminal fluoro groups at the C4 position of the 4H-pyrazole ring has a profound impact on the molecule's electronic structure and reactivity, primarily through the induction of hyperconjugative antiaromaticity. nih.govnih.gov This phenomenon destabilizes the diene system, thereby increasing its reactivity in cycloaddition reactions. nih.govnih.gov

Fluorine, being highly electronegative, acts as a potent σ-acceptor. This property facilitates hyperconjugative interactions between the C-F σ* antibonding orbitals and the π-system of the diene. This delocalization of electrons into the σ* orbitals induces a 4π-electron antiaromatic character within the pyrazole ring, leading to significant destabilization of the ground state. nih.gov

Density functional theory (DFT) calculations have quantified this destabilizing effect. For instance, the uncatalyzed Diels-Alder reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with the strained alkyne endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) is calculated to be approximately 500,000 times faster than the reaction of its non-fluorinated counterpart, 4,4-dimethyl-3,5-diphenyl-4H-pyrazole. nih.gov This dramatic increase in reactivity is attributed to both the hyperconjugative antiaromaticity and the lowering of the lowest unoccupied molecular orbital (LUMO) energy by the electron-withdrawing fluoro groups. nih.gov

Isodesmic reaction enthalpies further illustrate the extent of this destabilization. The 4,4-difluoro-4H-pyrazole scaffold is destabilized by 5.8 kcal/mol due to hyperconjugative antiaromaticity, while the 4-fluoro-4-methyl-4H-pyrazole scaffold is destabilized by 1.4 kcal/mol. nih.gov While fluorination enhances reactivity, it can also compromise the stability of these compounds under physiological conditions, making them more susceptible to reactions with biological nucleophiles. nih.govresearchgate.netrsc.orgnih.gov

CompoundSubstituent at C4Relative Diels-Alder Reactivity (vs. Dimethyl analog)Destabilization Energy (kcal/mol)
DFP Geminal difluoro~500,000x faster5.8
MFP Fluoro, Methyl7-fold lower than DFP1.4
DMP Geminal dimethylBaselineN/A

Data sourced from Density Functional Theory (DFT) calculations and kinetic studies. nih.gov

Conformational Distortion and Predistortion Effects on Reactivity

The geometry of the 4H-pyrazole ring plays a critical role in its reactivity, with conformational distortion and predistortion effects significantly influencing the energy barrier of reactions such as the Diels-Alder cycloaddition. nih.govnih.gov The ideal transition state for a Diels-Alder reaction requires the diene to adopt a specific, puckered geometry. If the ground state of the 4H-pyrazole derivative already resembles this transition state geometry, the activation energy for the reaction is lowered, leading to an enhanced reaction rate. nih.gov

Asymmetric substitution at the C4 position of the 4H-pyrazole ring can induce a puckering of the saturated carbon into an envelope-like conformation. nih.gov For example, in 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), the ground-state structure distorts to avoid hyperconjugative antiaromaticity, adopting a conformation similar to that of the Diels-Alder transition state. nih.gov This "predistortion" enhances the reactivity of MFP, partially compensating for the decrease in reactivity that would be expected from its reduced hyperconjugative antiaromaticity compared to the difluoro analog (DFP). nih.gov

Similarly, in 4-oxo-substituted 4H-pyrazoles, the degree of puckering influences reactivity. The saturated centers of asymmetrically substituted 4-oxo-4H-pyrazoles like MHP and OSP are puckered by 2.6° and 4.0°, respectively. nih.gov This puckering reduces the conformational distortion required to reach the syn Diels-Alder transition state geometry, thus enhancing reactivity. nih.govrsc.orgnih.gov

Conversely, geminal substitution can lead to increased repulsion in the transition state. Studies on 5,5-dimethylcyclopentadiene and 4,4-dimethyl-4H-pyrazole have shown that their sluggish Diels-Alder reactivities are not due to steric hindrance with the dienophile, but rather to increased geminal repulsion between the methyl groups as the molecule distorts towards the transition state geometry. nih.govmit.edu This increased repulsion raises the activation energy of the reaction. nih.gov

CompoundC4 Puckering Angle (°)Key Conformational EffectImpact on Reactivity
MFP Distorted (envelope-like)Predistortion towards transition stateEnhanced
OSP 4.0Ground-state puckeringEnhanced
MHP 2.6Ground-state puckeringModerately Enhanced
EKP 1.3Slight puckeringLower reactivity than OSP/MHP
DMP Planar (Symmetric)Increased geminal repulsion in TSDecreased

Data sourced from computational and experimental studies. nih.govnih.gov

Proton Transfer Reactions and Tautomerism in Pyrazole Systems

Pyrazole systems, including this compound analogs, are characterized by the phenomenon of tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govfu-berlin.de This process is fundamental to understanding their reactivity and structural properties. nih.gov

The direct intramolecular 1,2-proton transfer in pyrazoles has a very high activation energy barrier, calculated to be in the range of 47.8–55.5 kcal/mol, making this pathway kinetically unfavorable under normal conditions. nih.gov Consequently, proton transfer typically proceeds via intermolecular mechanisms, often facilitated by solvent molecules or through the formation of dimers. nih.govias.ac.in

Theoretical studies using density functional theory (DFT) have shown that the activation energy for single proton transfer between pyrazole derivatives is high (45.7–53.96 kcal/mol). ias.ac.in However, the formation of hydrogen-bonded dimers provides a lower energy pathway for a double proton transfer, with activation energies in the range of 17.02–19.36 kcal/mol. ias.ac.in

The presence of solvent molecules, particularly protic solvents like water or ammonia, can significantly lower the activation barrier for proton transfer by acting as a proton shuttle. nih.govias.ac.in The activation energies for water-assisted and ammonia-assisted proton transfer are calculated to be in the ranges of 26.62–31.78 kcal/mol and 17.25–22.46 kcal/mol, respectively. ias.ac.in Studies have shown that two water molecules forming hydrogen bonds with the pyrazole nitrogens create the most stabilizing interactions and optimal conditions for lowering the energy barrier. nih.gov

In addition to ground-state tautomerism, certain pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, can undergo excited-state intramolecular proton transfer (ESIPT), a process that is often solvent-dependent and can compete with other photoreactions like excited-state twisting. rsc.orgktu.edu

Proton Transfer MechanismCalculated Activation Energy (kcal/mol)Assisting Species
Intramolecular 1,2-shift47.8 - 55.5None
Intermolecular (Single Proton)45.7 - 54.0Another pyrazole molecule
Intermolecular (Double Proton in Dimer)17.0 - 19.4Pyrazole dimer
Ammonia-Assisted17.3 - 22.5One NH₃ Molecule
Water-Assisted26.6 - 31.8One H₂O Molecule

Data sourced from theoretical studies (DFT and MP2 methods). nih.govias.ac.in

Other Significant Reaction Pathways

Sigmatropic Shifts in Spirocyclic 4H-Pyrazoles

Spirocyclic 4H-pyrazoles can undergo significant rearrangement reactions, most notably nih.govnih.gov-sigmatropic shifts. nih.gov This pericyclic reaction pathway is particularly prominent in protonated spirocyclic 4H-pyrazole intermediates, which are formed during the synthesis of these compounds from 1,3-diketones and hydrazine (B178648). researchgate.netnih.gov

In the synthesis of a this compound featuring a spirocyclic cyclobutane (B1203170) ring, density functional theory calculations predicted, and experiments confirmed, that the protonated intermediate undergoes a rapid nih.govnih.gov-sigmatropic shift. nih.gov This rearrangement leads to the formation of a more stable tetrahydrocyclopenta[c]pyrazole structure instead of the expected spirocyclic 4H-pyrazole. researchgate.netnih.gov

The rate of this sigmatropic shift is highly sensitive to the nature of the substituents at the 3 and 5 positions of the pyrazole ring. Replacing the 3,5-diphenyl groups with 3,5-di(2-furanyl) groups was found to decrease the calculated rate of the nih.govnih.gov-sigmatropic shift by a factor of 6.2 x 10⁵. researchgate.net This dramatic rate reduction "tames" the rearrangement, allowing for the successful isolation of the novel spirocyclic 4H-pyrazoles, which are of interest for applications in click chemistry. researchgate.netnih.gov

In a related thermal process, fused pyrazoles formed from intramolecular 1,3-dipolar cycloadditions can undergo a subsequent [1s, 5s]-sigmatropic shift. escholarship.orgacs.org This rearrangement results in a ring contraction, providing a synthetic route to spirobicyclic pyrazoles. escholarship.orgacs.org

Cycloaddition Reactions (General)

4H-Pyrazoles, functioning as 2,3-diazacyclopentadienes, are versatile dienes in cycloaddition reactions, particularly the Diels-Alder reaction. nih.govcdnsciencepub.com Their reactivity in these transformations is highly dependent on the substitution at the C4 position and the nature of the dienophile. nih.gov

While simple 4,4-dialkyl-4H-pyrazoles are generally poor dienes and often require acid catalysis to participate in Diels-Alder reactions, the introduction of electron-withdrawing groups at C4 can dramatically enhance their reactivity. nih.govnih.gov As discussed previously (Section 3.2.3), 4,4-difluoro- and 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazoles react rapidly with strained alkynes without the need for a catalyst. nih.gov

Similarly, 4-oxo-substituted 4H-pyrazoles have been identified as effective dienes for bioorthogonal chemistry. nih.gov These compounds undergo rapid Diels-Alder reactions with strained alkynes like endo-bicyclo[6.1.0]non-4-yne (BCN). nih.govrsc.orgnih.gov For example, one such spirocyclic oxo-substituted pyrazole (OSP) reacts with BCN with a second-order rate constant of 0.17 M⁻¹s⁻¹, a rate comparable to commonly used bioorthogonal azide-alkyne cycloadditions. nih.gov

The scope of dienophiles is not limited to alkynes. 4-Halo-4H-pyrazoles have been shown to react with cyclopentadiene to yield azoalkanes. acs.org However, the reaction pathway can be complex; in the presence of acid, some 4-bromo-substituted 4H-pyrazoles undergo electrophilic addition with cyclopentene (B43876) instead of cycloaddition. researchgate.net In contrast, some 4-oxygenated pyrazole systems, such as pyrazolium-4-olates, were found to be unreactive in cycloaddition attempts. cdnsciencepub.com

4H-Pyrazole DerivativeReaction PartnerReaction TypeKey Finding
4,4-Difluoro-3,5-diphenylStrained Alkyne (BCN)Diels-AlderExtremely rapid, catalyst-free reaction
4-Oxo-substituted (OSP)Strained Alkyne (BCN)Diels-AlderRapid, bioorthogonal reaction (k = 0.17 M⁻¹s⁻¹)
4-Chloro-4-methyl-3,5-diphenylCyclopentadieneDiels-AlderHigh yield, diastereoselective formation of azoalkane
4-Bromo-substitutedCyclopentene (acid)Electrophilic AdditionAddition occurs instead of cycloaddition
Pyrazolium-4-olateVarious dienophilesNo ReactionSystem does not undergo cycloaddition

Advanced Spectroscopic and Structural Characterization of 3,5 Diphenyl 4h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 3,5-diphenyl-4H-pyrazole and its analogues in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise assignment of proton and carbon signals, as well as the elucidation of through-bond and through-space connectivities.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei within the molecule.

¹H NMR: The proton NMR spectrum of 3,5-diphenyl-1H-pyrazole in DMSO-d₆ exhibits characteristic signals for the aromatic protons and the pyrazole (B372694) ring proton. The phenyl protons typically appear as multiplets in the range of δ 7.21–7.81 ppm. A key feature is the singlet corresponding to the C4-H of the pyrazole ring, which is observed around δ 7.12 ppm nih.gov. The N-H proton of the pyrazole ring gives rise to a broad singlet at approximately δ 13.33 ppm nih.gov. For derivatives, the chemical shifts of the phenyl protons can vary depending on the nature and position of the substituents.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For 3,5-diphenyl-1H-pyrazole in DMSO-d₆, the signals for the phenyl carbons are observed in the aromatic region (δ 125.14–133.69 ppm). The pyrazole ring carbons, C3, C4, and C5, show distinct resonances. The C3 and C5 carbons, being attached to the phenyl groups, resonate at approximately δ 151.34 and δ 143.39 ppm, respectively, while the C4 carbon appears at around δ 99.66 ppm nih.gov.

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. For pyrano[2,3-c]pyrazole derivatives, which contain a similar pyrazole core, distinct signals for the "pyrrole-like" N-2 and "pyridine-like" N-1 nitrogens are observed, typically with chemical shifts around -167.7 ppm and -117.0 ppm, respectively mdpi.comnih.gov. These values are crucial for confirming the tautomeric form and understanding the electronic structure.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR is a powerful tool for characterization. For instance, in 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole-4-carbonitrile, the fluorine atom on the phenyl ring exhibits a singlet in the ¹⁹F NMR spectrum at approximately δ -109.4 ppm rsc.org. This technique is highly sensitive to the electronic environment and is instrumental in the analysis of fluorinated drug candidates.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-Diphenyl-1H-Pyrazole in DMSO-d₆
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3-151.34
C47.12 (s)99.66
C5-143.39
Phenyl7.21-7.81 (m)125.14-133.69
NH13.33 (s)-

Two-dimensional NMR experiments are essential for unambiguously assigning complex structures and confirming connectivity within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to identify long-range (2-3 bond) correlations between protons and carbons. For pyrazole derivatives, HMBC is crucial for assigning quaternary carbons and linking substituent groups to the core structure mdpi.comnih.govnih.gov. For example, correlations from the pyrazole C4-H proton to the C3 and C5 carbons can confirm their positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is the primary method for assigning the carbon signals for all protonated carbons in the molecule mdpi.comnih.govnih.gov.

COSY (Correlation Spectroscopy): COSY reveals proton-proton couplings within the same spin system, which is particularly useful for assigning the protons on the phenyl rings by tracing the correlations between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is valuable for determining the stereochemistry and conformation of derivatives. For instance, a NOE between a pyrazole ring proton and a nearby phenyl proton can confirm their spatial proximity mdpi.com.

The concerted application of these 2D NMR techniques allows for the complete and unambiguous structural elucidation of novel this compound derivatives mdpi.comnih.govnih.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of pyrazole derivatives shows characteristic absorption bands corresponding to various vibrational modes.

Key vibrational frequencies for pyrazole derivatives include:

N-H Stretching: In solid-state spectra of N-unsubstituted pyrazoles, a broad band associated with N-H stretching of hydrogen-bonded species is typically observed in the region of 3200–2500 cm⁻¹ nih.gov.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ vscht.cz.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl rings and the C=N bond within the pyrazole ring typically occur in the 1625–1430 cm⁻¹ region derpharmachemica.com.

Ring Vibrations: Pyrazole ring deformation vibrations can be observed at lower frequencies, for instance, around 634 cm⁻¹ derpharmachemica.com.

For specific derivatives, such as (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a strong C=O stretching band would be prominent around 1656 cm⁻¹ researchgate.net.

Table 2: Characteristic IR Absorption Bands for Pyrazole Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching (H-bonded)3200-2500
Aromatic C-HStretching>3000
C=C / C=NStretching1625-1430
C=OStretching~1656
Pyrazole RingDeformation~634

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 3,5-diphenyl-1H-pyrazole, the molecular ion peak [M+H]⁺ would be expected at m/z 221.1073 nih.gov. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. For example, for 1,3,5-triphenyl-1H-pyrazole-4-carbonitrile, the calculated m/z for [M+H]⁺ is 322.1344, with the found value being 322.1331, confirming the molecular formula C₂₂H₁₆N₃ rsc.org. This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

For derivatives of 3,5-diphenyl-pyrazole, SC-XRD studies have revealed important structural features. For example, the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole shows that the phenyl rings are not coplanar with the central pyrazole ring, with dihedral angles of 39.61° and 9.4° nih.gov. The crystal packing is often stabilized by intermolecular interactions such as C-H···O hydrogen bonds journal-vniispk.ruresearchgate.net. In the case of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole, X-ray crystallography confirmed the presence of the 1H-3-substituted tautomer in the solid state, with strong intermolecular hydrogen bonds between the pyrazole N-H and the phosphine (B1218219) oxide group researchgate.net.

Table 3: Example Crystallographic Data for a 3,5-Diphenyl-Pyrazole Derivative
Parameter1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.2170
b (Å)12.9467
c (Å)19.3006
V (ų)1803.4

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

For (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the experimental UV-Vis absorption bands are centered around 301 nm and 303 nm in DCM and DMSO solvents, respectively scispace.comresearchgate.net. Theoretical calculations suggest that these absorptions correspond to electronic transitions, such as the HOMO to LUMO transition scispace.com. The solvent can have an effect on the absorption wavelength, with a redshift (bathochromic shift) often observed in more polar solvents scispace.com. The maximum absorption bands for pyrazole azo dyes, which are related structures, are attributed to n → π* and/or π → π* electronic transitions of the chromophores in the molecule nih.gov.

Theoretical and Computational Investigations of 3,5 Diphenyl 4h Pyrazole

Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to the theoretical study of molecular systems. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule. For pyrazole (B372694) derivatives, these calculations are crucial for understanding tautomeric stability, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) Studies (e.g., B3LYP, M06-2X)

Density Functional Theory (DFT) has become a popular method for studying pyrazole systems due to its balance of computational cost and accuracy. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that is widely used for geometry optimization and property prediction of organic molecules. For instance, DFT calculations using B3LYP have been employed to study the tautomeric stability of various substituted pyrazoles. nih.govmdpi.com Studies on pyrazole derivatives show that electron-donating groups, such as phenyl groups, tend to favor substitution at the C3 position of the pyrazole ring. nih.gov In one study on a library of 150 pyrazole derivatives, theoretical calculations using the B3LYP functional with a 6-311++G(d,p) basis set were used to analyze tautomeric stability based on substituent effects. nih.gov

The M06-2X functional is a high-nonlocality hybrid meta-GGA functional that often provides improved results for non-covalent interactions, which are relevant in systems with multiple phenyl rings. researchgate.net Both B3LYP and M06-2X functionals, often paired with basis sets like TZVP or 6-311+G(d,p), have been used to optimize the geometries of pyrazole-based azo-dye compounds and their tautomers. nih.gov

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory is a post-Hartree-Fock ab initio method that incorporates electron correlation effects, offering higher accuracy than DFT for some systems, albeit at a greater computational expense. The second-order (MP2) level of theory is commonly applied to investigate systems where electron correlation is significant.

MP2 calculations, in conjunction with basis sets like 6-311++G(d,p), have been used to investigate substituent effects and proton transfer reactions in pyrazole derivatives. mdpi.comias.ac.in For example, studies on 3(5)-substituted pyrazoles have used the MP2/6-311++G(d,p) level of theory to conclude that electron-donating groups stabilize the tautomer where the substituent is at the C3 position. mdpi.com

Basis Set Selection and Optimization for Theoretical Calculations (e.g., DGDZVP, 6-311G(d,p))

The choice of basis set is critical in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. wikipedia.org

Pople-style basis sets, such as 6-311G(d,p) , are widely used. researchgate.net This notation indicates a split-valence triple-zeta basis set, meaning three sizes of functions are used for valence electrons, and it is augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions provide additional flexibility to describe the shape of the electron density, which is crucial for accurate geometry and energy calculations. nih.govnih.gov

Other basis sets, like DGDZVP (Double-General, Double-Zeta Valence Polarization), are also employed in computational studies. The selection of a basis set often involves a compromise between desired accuracy and computational feasibility. For larger molecules like 3,5-diphenyl-4H-pyrazole, basis sets such as 6-311G(d,p) provide a reliable level of theory for geometry optimizations and electronic property calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and chemical reactivity of molecules. The frontier molecular orbitals, in particular, play a key role in chemical reactions and electronic transitions. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. wikipedia.orgschrodinger.com A small energy gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large HOMO-LUMO gap suggests high stability. researchgate.net This gap can be correlated with the electronic absorption spectra of a molecule; the lowest energy electronic excitation often corresponds to the HOMO-LUMO transition. schrodinger.com

The table below presents calculated frontier orbital energies for a derivative, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, using the MP2 method with two different basis sets. These values illustrate how the choice of basis set can influence the calculated electronic properties.

Level of TheoryEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)

Data derived from theoretical calculations on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. It transforms the calculated molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as lone pairs, core orbitals, and bonds.

Molecular Electrostatic Potential (MEPS) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool utilized to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where different colors indicate varying charge distributions. In the context of this compound and its derivatives, MEP analysis reveals crucial insights into their chemical behavior.

The regions of negative electrostatic potential, typically colored in shades of red and yellow, correspond to areas with a high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent neutral electrostatic potential.

For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are consistently identified as regions of high electron density, making them primary sites for electrophilic interactions. The specific distribution of electrostatic potential across the rest of the molecule, including the phenyl rings, is influenced by the nature and position of various substituents. This detailed understanding of the electronic landscape of this compound derivatives is instrumental in elucidating their interaction mechanisms with biological targets and in the rational design of new analogues with enhanced activities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the investigation of this compound derivatives, MD simulations provide a dynamic perspective on their interactions with macromolecular targets, such as proteins and enzymes. These simulations are crucial for assessing the stability of ligand-receptor complexes predicted by molecular docking studies.

The typical workflow for an MD simulation of a pyrazole derivative-protein complex involves placing the docked structure in a simulated physiological environment, including water molecules and ions. The simulation is then run for a specific duration, often in the range of nanoseconds, to observe the conformational changes and intermolecular interactions.

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand from its initial conformation over the course of the simulation. A stable RMSD profile for both the protein and the ligand indicates that the binding pose is stable and the complex is in equilibrium. For instance, in studies of pyrazole derivatives as kinase inhibitors, MD simulations of up to 100 nanoseconds have been employed to confirm the stability of the inhibitor within the enzyme's active site. This validation through MD simulations strengthens the reliability of the predicted binding modes and provides a more realistic representation of the molecular interactions.

Computational Studies on Reaction Mechanisms and Energetics

The synthesis of the this compound core typically involves the condensation reaction between a 1,3-dicarbonyl compound, such as 1,3-diphenyl-1,3-propanedione, and hydrazine (B178648) or its derivatives. This reaction, a variation of the Knorr pyrazole synthesis, proceeds through a series of steps that can be investigated using computational methods to understand the reaction mechanism and energetics.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this synthetic pathway. The generally accepted mechanism involves the initial nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that leads to the formation of the stable aromatic pyrazole ring.

DFT calculations can be used to model the transition states of each step in the reaction, allowing for the determination of activation energies and reaction enthalpies. This provides a quantitative understanding of the reaction's feasibility and kinetics. Furthermore, these computational approaches can predict the regioselectivity of the reaction when unsymmetrical 1,3-diketones are used, explaining why one regioisomer is preferentially formed over another. While detailed energetic data for the specific synthesis of this compound is not extensively published, the principles of applying computational chemistry to understand pyrazole synthesis are well-established.

Molecular Docking Studies (focused on binding interactions and conformations with macromolecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of small molecule inhibitors, such as derivatives of this compound, with their biological targets. These studies are crucial for structure-based drug design, providing insights into the key interactions that govern binding affinity and selectivity.

The following table summarizes the findings from several molecular docking studies of this compound derivatives with different macromolecular targets.

Macromolecular TargetPDB IDThis compound DerivativeBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase (AChE)4EY74-(2-(4-bromophenyl)hydrazinylidene)-3,5-diphenyl-4H-pyrazole-10.2TYR72, ASP74, TRP86, TYR124, SER125, TRP286, TYR337, PHE338, TYR341, HIS447
Butyrylcholinesterase (BChE)4BDS4-(2-(4-bromophenyl)hydrazinylidene)-3,5-diphenyl-4H-pyrazole-9.8ASP70, TRP82, TYR128, GLU197, SER198, TRP231, PHE329, TYR332, HIS438
Xanthine Oxidase1N5X3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde-8.5THR1010, PHE1009, PHE914, GLU802, ARG880, LEU873, PHE649, VAL1011
DNA (B-DNA)1BNA3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones-7.5 to -8.5Groove binding interactions with base pairs
Heat Shock Protein 90α (Hsp90α)1UYKPyrazole-containing imide derivativeNot ReportedLEU107, ASN106, LYS112, PHE138, TYR139, GLY135

Research Applications of 3,5 Diphenyl 4h Pyrazole in Advanced Chemical Sciences

Applications in Materials Science and Chemical Biology

The 4H-pyrazole core, particularly when substituted with phenyl groups at the 3 and 5 positions, provides a robust and tunable platform for creating reagents with specific reactivity profiles. These characteristics are highly sought after in materials science for the construction of complex molecular architectures and in chemical biology for probing biological systems.

4H-pyrazoles are an emerging class of useful reagents in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.govrsc.orgnih.gov These reactions are characterized by their high efficiency and selectivity under mild conditions, making them transformative in fields from materials chemistry to chemical biology. nih.gov The utility of the 4H-pyrazole scaffold in this context is primarily linked to its participation in Diels-Alder reactions. nih.govnih.gov

Fluorination at the saturated C4 center of the pyrazole (B372694) ring can significantly enhance its reactivity as a Diels-Alder diene, allowing it to react quickly without the need for a catalyst. nih.gov For instance, 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) has been shown to be a highly reactive diene. nih.govnih.gov The development of such reagents provides a valuable tool for molecular synthesis, enabling the efficient joining of molecular building blocks. alliedacademies.org The goal of click chemistry is to generate substances by joining small modular units, and the reactive nature of the 4H-pyrazole core makes it well-suited for this purpose. alliedacademies.org

A key application of click chemistry is in bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. google.com While fluorinated 4H-pyrazoles exhibit rapid Diels-Alder reactivity, this often comes at the cost of stability under physiological conditions, limiting their use. rsc.orgnih.govnih.gov Consequently, research has focused on designing 4H-pyrazole scaffolds that balance high reactivity with the stability required for biological applications. nih.govnih.gov

To address the instability of fluorinated variants, 4-oxo-substituted 4H-pyrazoles have been investigated. nih.govrsc.orgnih.gov These compounds were found to undergo rapid Diels-Alder reactions with strained alkynes like endo-bicyclo[6.1.0]non-4-yne (BCN) while demonstrating much greater stability toward biological nucleophiles. nih.govnih.gov The reactivity and stability of these 4-oxo-4H-pyrazoles suggest they are a useful platform for developing new bioorthogonal reagents. rsc.orgnih.gov Spirocyclic 4-oxo-4H-pyrazoles, in particular, have been identified as an attractive scaffold for a new class of highly reactive and physiologically stable click reagents. nih.gov This allows for the precise labeling and tracking of biomolecules within their natural environment.

The kinetics of the Diels-Alder reactions involving 4H-pyrazoles can be precisely controlled by modifying the substituents on the pyrazole ring. This fine-tuning is crucial for tailoring the reagents for specific applications where a certain reaction rate is desired. The reactivity of the 4H-pyrazole scaffold is influenced by a combination of factors, including antiaromaticity, predistortion, and spirocyclization. nih.govrsc.org

Substituting the saturated C4 center with electron-withdrawing groups, such as fluorine, induces hyperconjugative antiaromaticity, which destabilizes the ground state of the diene and lowers the activation energy for the Diels-Alder reaction. nih.govnih.govnih.gov For example, the reaction of 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) with BCN is approximately 500,000 times faster than that of its 4,4-dimethyl counterpart. nih.gov

Researchers have explored various substitutions to modulate these effects. While symmetrically substituted dienes like DFP show high reactivity, they can be less stable. nih.gov Asymmetrically substituted pyrazoles, such as 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), offer a way to maintain rapid reactivity while improving stability. nih.govnih.gov Furthermore, replacing fluorine with oxygen-based substituents, as in spirocyclic 4-oxo-4H-pyrazoles, reduces the destabilization from antiaromaticity, leading to dienes that are less reactive but more stable than their fluorinated analogs. nih.gov This strategic modification allows for the rational design of 4H-pyrazole reagents with tailored kinetic profiles.

Table 1: Diels-Alder Reaction Kinetics of 4H-Pyrazole Derivatives

4H-Pyrazole Derivative Dienophile Second-Order Rate Constant (k₂) Reference
4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) BCN 5.2 M⁻¹s⁻¹ nih.gov
Oxygen-Substituted Pyrazole (OSP) BCN 0.17 M⁻¹s⁻¹ nih.gov

This table presents kinetic data for the Diels-Alder reactions of selected 4H-pyrazole dienes compared to a standard tetrazine reagent.

Coordination Chemistry of 3,5-Diphenyl-4H-Pyrazole Derivatives

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. nih.govresearchgate.netresearchgate.net Derivatives of this compound are used to construct diverse transition metal complexes with unique structural and electronic properties, finding applications in catalysis and materials science. chemrxiv.org

Pyrazole derivatives are versatile ligands in coordination chemistry due to their ability to form stable complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). chemrxiv.orgnih.govresearchgate.net The nitrogen atoms of the heterocyclic ring act as donor sites, binding to the metal center. dntb.gov.ua The specific substituents on the pyrazole ring, such as the phenyl groups in this compound, can modulate the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and geometry. chemrxiv.org

The synthesis of these coordination compounds often involves reacting a pyrazole-based ligand with a metal salt in an appropriate solvent. nih.gov The resulting complexes can range from simple mononuclear structures, where a single metal ion is coordinated to one or more ligands, to more complex polynuclear or bridged structures. nih.govresearchgate.net For instance, Cu(II) has been shown to form both 1:1 and 1:2 metal-to-ligand ratio complexes with pyrazole derivatives, leading to different geometries. nih.gov These complexes are of interest not only for their structural diversity but also for their potential applications in areas like medicinal chemistry and materials science. nih.govnih.gov

Pyrazole-based ligands can coordinate to metal centers in various ways, a property that is fundamental to their utility in designing complex structures. researchgate.netresearchgate.netresearchgate.net A simple pyrazole ring can act as a neutral monodentate ligand through its pyridine-like nitrogen atom. chemrxiv.org However, by incorporating additional donor groups into the ligand scaffold, polydentate ligands can be created that bind to the metal ion at multiple points, a process known as chelation. This multidentate binding generally leads to more stable metal complexes.

The design principles for these ligands involve the systematic functionalization of the pyrazole core to control the denticity (the number of donor groups) and the spatial arrangement of these groups. researchgate.netresearchgate.net For example, ligands can be designed to be bidentate, tridentate, or even higher, leading to coordination numbers for the metal center ranging from two to eight. researchgate.netresearchgate.net The resulting coordination geometry can vary significantly, including tetrahedral, square planar, and square-pyramidal arrangements. researchgate.net Dinuclear compounds can also be formed where two metal centers are bridged by pyrazole ligands. researchgate.net This versatility allows chemists to construct metal complexes with precisely defined stereochemical and electronic properties for specific applications. researchgate.net

Table 2: Mentioned Compound Names

Compound Name Abbreviation
This compound -
4,4-difluoro-3,5-diphenyl-4H-pyrazole DFP
endo-bicyclo[6.1.0]non-4-yne BCN
4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole MFP
4,4-dimethyl-3,5-diphenyl-4H-pyrazole -
Oxygen-Substituted Pyrazole OSP
4,4-difluoro-4H-pyrazole -
4,4-dimethyl-4H-pyrazole -
Tetrazine Tz
4-oxo-4H-pyrazoles -
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide L₁
3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one L₂
5-methyl-3-(trifluoromethyl)-1H-pyrazole -
3,5-bis(2-pyridyl)pyrazole HL

Formation of Polynuclear Metal Complexes and their Structural Features

The pyrazole moiety, particularly the deprotonated pyrazolate anion, serves as a versatile building block in coordination chemistry due to the presence of two adjacent nitrogen atoms. These nitrogen atoms can act as bridging ligands, facilitating the assembly of polynuclear metal complexes. The this compound ligand system, upon deprotonation to 3,5-diphenylpyrazolate (dppz), effectively forms stable, multi-metallic structures with various transition metals.

A common structural motif involves the formation of cyclic trimers. For instance, copper(I), silver(I), and gold(I) react with 3,5-diphenylpyrazolate to form trimeric complexes, [M(dppz)]₃. uninsubria.it X-ray crystallography has revealed that these complexes feature a nine-membered (M-N-N)₃ metallacyclic ring. uninsubria.it In these structures, each dppz unit acts as an exo-bidentate ligand, bridging two metal centers. uninsubria.it While the gold(I) trimer, [Au(dppz)]₃, possesses a rigorously planar nine-membered ring, the copper(I) and silver(I) analogues exhibit significant deviations from planarity. uninsubria.it The nuclearity of these Group 11 metal pyrazolate complexes is strongly influenced by the steric bulk of the substituents on the pyrazole ring. uninsubria.it

Beyond simple trimers, more complex polynuclear assemblies can be constructed using semi-rigid bipyrazolyl ligands derived from 3,5-diphenylpyrazole. For example, linking two 3,5-diphenyl-1H-pyrazol-4-yl units with a 1,3,5-trimethylbenzene spacer creates a ligand that can form a tetranuclear copper complex, featuring a Cu₄(pz)₄ core. researchgate.net These systems demonstrate the capacity of pyrazole derivatives to organize metal ions into specific arrangements, which is of interest for developing materials with unique magnetic or catalytic properties.

Specific Examples of Metal Complexes (e.g., Vanadium (III) complexes)

A specific example of a metal complex involving a derivative of 3,5-diphenylpyrazole is the mononuclear Vanadium (III) complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃. nih.gov This complex was synthesized and investigated for its potential application as a catalyst in ethylene polymerization. nih.gov

The synthesis involves a two-step process:

Ligand Synthesis : The tridentate ligand, 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine (2,6-[(3,5-ph₂pz-CH₂)₂-py]), is prepared by reacting 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole. nih.gov This ligand design combines the coordinating properties of a central pyridine ring with two flanking 3,5-diphenylpyrazole units.

Complexation : The synthesized ligand is then reacted with a Vanadium (III) precursor to yield the final complex, {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃. nih.gov

The resulting Vanadium (III) complex was characterized by several analytical techniques, including elemental analysis, attenuated total reflectance-infrared (ATR-IR) spectroscopy, and high-resolution mass spectrometry (HR-MS). nih.gov The coordination of the tridentate ligand to the vanadium center creates a sterically defined environment that can influence its catalytic activity. When activated with a co-catalyst like ethylaluminum dichloride (AlEtCl₂), this complex demonstrated high activity for ethylene polymerization, producing high molecular weight, linear polyethylene. nih.gov The use of bulky phenyl groups on the pyrazole rings allows for the tuning of the electronic and steric properties of the metal center, which in turn modifies its catalytic response. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Analysis of Molecular Recognition and Specific Binding Modes (e.g., Hydrogen Bonding, π-π Interactions, Cation-π Interactions)

The biological activity of this compound derivatives is intrinsically linked to their ability to engage in specific non-covalent interactions with target biomolecules. These interactions dictate the binding affinity and selectivity of the compounds.

Hydrogen Bonding : The pyrazole ring itself contains both a hydrogen bond donor (the N1-H group in 1H-pyrazoles) and a hydrogen bond acceptor (the pyridine-type N2 atom). nih.gov This dual functionality allows pyrazole derivatives to form robust hydrogen-bonded networks. In the solid state, derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazole are stabilized by intermolecular hydrogen bonds. researchgate.net In biological systems, these groups can form critical hydrogen bonds with amino acid residues in an enzyme's active site, such as the hinge region of kinases. mdpi.com

π-π Interactions : The multiple aromatic rings (two phenyl groups and the pyrazole ring) in the this compound scaffold provide extensive surfaces for π-π stacking interactions. researchgate.net These interactions are crucial for stabilizing the binding of the ligand within hydrophobic pockets of proteins. researchgate.net The stacking can occur between the electron-rich pyrazole ring and electron-poor aromatic systems or between the phenyl substituents and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

Cation-π Interactions : The electron-rich face of the pyrazole and phenyl rings can engage in strong, non-covalent interactions with positively charged groups (cations). wikipedia.org This cation-π interaction is a significant force in molecular recognition, with a strength comparable to hydrogen bonds and salt bridges. nih.gov In enzyme active sites, derivatives of 3,5-diphenyl-1H-pyrazole have been shown to form cation-π interactions with the guanidinium group of arginine residues (e.g., Arg358) and the aromatic side chain of tyrosine (e.g., Tyr666), which are key for anchoring the ligand in the binding pocket. nih.govmdpi.com

These binding modes collectively contribute to the molecular recognition process, allowing pyrazole derivatives to bind with high affinity and specificity to their biological targets.

Stereochemical Influence on Molecular Interactions

Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are chiral environments that can differentiate between stereoisomers of a ligand. For derivatives of this compound, particularly the 4,5-dihydro (pyrazoline) forms, the C4 and C5 atoms can be stereocenters.

Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as inhibitors of monoamine oxidase (MAO) have demonstrated the importance of stereochemistry. nih.gov When the most potent racemic compounds were separated into their individual enantiomers, significant differences in inhibitory activity and selectivity were observed. nih.gov For instance, the (-)-enantiomer of compound 6 was a more potent inhibitor of MAO-A than its (+)-enantiomer, highlighting that the precise three-dimensional arrangement of the phenyl groups and other substituents is crucial for optimal interaction with the enzyme's active site. nih.gov

Stereochemical Influence on MAO-A Inhibition nih.gov
CompoundKi (MAO-A) [nM]Selectivity Index (SI)
(-)-62165,000
(+)-66166,666
(-)-11480,000
(+)-11738,571

Molecular docking analyses have further elucidated these findings. In one study, the docking of enantiomers of a pyrazolyl thiazole carboxylate derivative into an enzyme active site revealed that the (1R)-enantiomer bound more deeply within the binding pocket and formed key hydrogen bonds, whereas the (1S)-enantiomer did not. researchgate.net This provides a clear molecular basis for the observed differences in experimental activity, underscoring that stereochemical configuration directly impacts the ability to form productive binding conformations.

Ligand-Enzyme Binding Conformations and Energies

Derivatives of this compound have been extensively studied as inhibitors for a wide range of enzymes, with molecular modeling and experimental assays providing insights into their binding modes and affinities.

Monoamine Oxidase (MAO) : 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives are potent and selective inhibitors of MAO-A. nih.gov Computational studies suggest these compounds interact with the MAO-B active site, although they show higher potency for the A isoform. nih.gov The binding is reversible and non-competitive. nih.gov

Cyclooxygenase-2 (COX-2) : The 1,5-diarylpyrazole scaffold is famously represented by Celecoxib, a selective COX-2 inhibitor. acs.org Docking studies of N-substituted-3,5-diphenyl-2-pyrazoline derivatives show that they fit well into the active site of COX-2. nih.gov The sulfonamide group present in many of these inhibitors is crucial, as it inserts into a specific hydrophilic side pocket of the COX-2 active site, forming hydrogen bonds with residues like His90, Arg513, and Gln192, an interaction not possible in the more constricted COX-1 active site. acs.org

Cyclin-Dependent Kinases (CDKs) : Pyrazole-based compounds have emerged as potent CDK2 inhibitors. nih.gov Molecular docking reveals that the pyrazole ring acts as a hinge-binder, forming hydrogen bonds with the backbone of residues in the kinase hinge region (e.g., Leu83 in CDK2). nih.govmdpi.com The phenylamino group at position 3 of the pyrazole ring can act as a hydrogen bond donor and occupy a small hydrophobic pocket. nih.gov

α-Amylase : Pyrazole derivatives have been developed as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. rsc.orgajchem-a.com Docking studies of a thiazolidine-4-one hybrid containing a pyrazole moiety against human pancreatic α-amylase showed bonding interactions similar to those of the known inhibitor acarbose, engaging with key catalytic residues in the active site. rsc.org

Inhibitory Activities of Pyrazole Derivatives Against Various Enzymes
Enzyme TargetCompound ClassReported ActivityReference
Monoamine Oxidase A (MAO-A)1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesKi = 2 nM nih.gov
Cyclooxygenase-2 (COX-2)1,5-Diarylpyrazoles (Celecoxib)IC50 = 40 nM acs.org
Cyclin-Dependent Kinase 2 (CDK2)Di-amino pyrazole derivative (CAN508)IC50 = 0.35 µM nih.gov
α-AmylaseThiazolidine-4-one pyrazole hybrid90.04% inhibition at 100 µg/mL rsc.org

Correlation of Specific Structural Features with Molecular-Level Engagement

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drugs. For the 3,5-diaryl-1H-pyrazole scaffold, extensive SAR has been established, particularly for COX-2 inhibition.

N1-Position Substitution : For potent COX-2 activity, a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent on the N1 position of the pyrazole ring is critical. acs.org The sulfonyl/sulfonamide moiety is responsible for selectivity, as it binds to a secondary pocket in COX-2 that is absent in COX-1. acs.org N-alkylation of the sulfonamide group eliminates activity, indicating the importance of the NH₂ protons for hydrogen bonding. acs.org

C3-Position Substitution : This position is generally tolerant of a variety of functional groups. For COX-2 inhibitors, small, electron-withdrawing groups like trifluoromethyl (CF₃) or difluoromethyl (CHF₂) provide superior potency and selectivity. acs.org This group is believed to occupy a hydrophobic pocket, and its electronegativity can influence the acidity of the N1-H in the parent pyrazole, affecting its binding properties.

C4-Position Substitution : In contrast to the C3 position, the C4 position of the pyrazole ring is highly sensitive to steric bulk. acs.org Substitution with groups larger than ethyl leads to a dramatic loss of COX-2 inhibitory activity. Halogen or methyl substitution at this position can yield potent inhibitors but often reduces selectivity over COX-1. acs.org

C5-Position Phenyl Ring : The phenyl ring at the C5 position is a key feature. For COX-2 inhibitors, a para-methyl group on this ring (as seen in Celecoxib) is optimal for fitting into the main hydrophobic channel of the enzyme active site. acs.org Studies on meprin inhibitors showed that the unsubstituted 3,5-diphenylpyrazole was highly potent, while introducing other lipophilic moieties via N-substitution led to a decrease in activity. nih.gov

These correlations demonstrate that minor structural modifications to the this compound core can have profound effects on molecular-level engagement, altering binding affinity and selectivity by modifying the compound's fit, electronic properties, and ability to form specific non-covalent interactions with the target enzyme.

Future Directions and Emerging Research Avenues in 3,5 Diphenyl 4h Pyrazole Chemistry

Advancements in Automated and Modular Synthetic Methodologies

The synthesis of highly substituted pyrazole (B372694) cores is moving towards more efficient and adaptable methods. A key area of advancement is the development of unified continuous flow assembly-line synthesis. nih.govmit.edu This approach allows for a rapid and modular synthesis of functionalized pyrazoles. nih.govmit.edu In this process, organic scaffolds are passed through a series of reactor modules, where each module performs a specific chemical transformation, progressively increasing the molecular complexity. nih.gov

Continuous flow synthesis offers several advantages, including the safe handling of reactive intermediates like diazoalkanes at elevated temperatures and the ability to use aryl alkyne dipolarphiles under catalyst-free conditions. nih.govmit.edu This methodology has been successfully applied to generate numerous azoles in a telescoped fashion, where sequential modifications such as N-alkylation, arylation, deprotection, and amidation can be performed downstream to create diverse molecular structures quickly. nih.govmit.edu The development of better modular flow systems is a key future direction, which will aid the multi-step synthesis of complex heterocycles and facilitate reaction automatization. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Often hours to days Minutes to hours mit.edu
Safety Handling of hazardous intermediates can be risky Enables safe handling of unstable intermediates nih.govmit.edu
Scalability Can be challenging to scale up consistently More straightforward and rapid scale-up nih.gov
Modularity Limited modularity, often requires isolation of intermediates Highly modular, allowing for sequential reactions nih.govmdpi.com

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing nih.gov |

Computational Chemistry for Accelerated Discovery and Design

Computational chemistry has become an indispensable tool for investigating the structural and functional properties of pyrazole derivatives, offering powerful methods to accelerate the discovery and design of new compounds. eurasianjournals.comeurasianjournals.com These techniques provide valuable insights into molecular behavior, structure-activity relationships, and reaction mechanisms, which are crucial for rational drug design. eurasianjournals.comnih.gov

A significant challenge in computational chemistry is the accuracy of force fields, which are sets of parameters used to calculate the potential energy of a system of atoms or molecules. eurasianjournals.com While general force fields like the General AMBER Force Field (GAFF) and CHARMM General Force Field (CGenFF) are widely used for small molecules, there is a continuous need for more refined and specific parameters for heterocyclic systems like pyrazoles. nih.gov The development of more accurate force fields is a key future direction that will enhance the reliability of molecular dynamics simulations and other computational studies. eurasianjournals.comeurasianjournals.com Efforts are focused on creating force fields that can more accurately model the complex electronic and steric properties of pyrazole rings and their interactions with biological targets. semanticscholar.org The goal is to develop force fields that can reproduce experimental data with high fidelity, enabling more precise predictions of molecular behavior. science.gov

Future research will increasingly rely on the integration of multi-scale modeling approaches to study pyrazole systems. eurasianjournals.comeurasianjournals.com This involves combining different levels of theory to investigate phenomena occurring at different length and time scales. For instance, quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate descriptions of electronic structure and reactivity for a small, critical part of a system (e.g., the active site of an enzyme). eurasianjournals.comeurasianjournals.com These high-accuracy calculations can then be combined with classical molecular mechanics (MM) force fields that describe the larger environment, such as the rest of the protein and solvent. eurasianjournals.com This QM/MM approach allows for a computationally efficient yet accurate simulation of complex biological systems, which is crucial for understanding the interactions of pyrazole derivatives with their targets. nih.gov

Machine learning (ML) is rapidly emerging as a transformative technology in chemical and materials research. eurasianjournals.com In the context of pyrazole chemistry, ML models can be trained on large datasets of known compounds to predict the properties of new, unsynthesized derivatives. youtube.com This approach, often part of a quantitative structure-activity relationship (QSAR) framework, can significantly accelerate the identification of lead compounds with desired biological activities. eurasianjournals.comyoutube.com By learning the complex relationships between molecular structure and function, ML algorithms can screen vast virtual libraries of potential pyrazole derivatives, prioritizing the most promising candidates for synthesis and experimental testing. chemmethod.commit.edu This data-driven approach reduces the time and cost associated with traditional trial-and-error discovery processes. eurasianjournals.commit.edu

Exploration of Novel Reactivity Patterns and Undiscovered Reaction Mechanisms

While the synthesis of the pyrazole core is well-established, there is ongoing research into discovering new reactivity patterns and elucidating complex reaction mechanisms. mdpi.comrsc.orgias.ac.in Pyrazole exhibits distinct reactivity, with nucleophilic attacks favored at the 3 and 5 positions and electrophilic substitution occurring at the 4 position. mdpi.comrsc.org Understanding these intrinsic properties is key to developing novel synthetic transformations.

Recent studies have employed transient flow methods combined with spectroscopic and mass spectrometry data to construct microkinetic models of reactions like the Knorr pyrazole synthesis. rsc.org Such detailed mechanistic studies have revealed unexpectedly complex reaction pathways, including autocatalysis and the involvement of previously unknown intermediates. rsc.org Another novel approach involves the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles, a route that deviates from traditional condensation reactions. rsc.org Future research will likely focus on uncovering more of these non-classical pathways and leveraging them for the synthesis of unique pyrazole architectures. The exploration of new catalysts, including metal-oxo-clusters and environmentally friendly systems, continues to be a fertile ground for discovering new reactivity. mdpi.com

Expansion of Coordination Chemistry Applications and Materials Development

N-unsubstituted pyrazoles are versatile ligands in coordination chemistry due to their ability to act as both proton donors and acceptors. nih.govmdpi.com This amphiprotic character allows them to form a wide variety of metal complexes, from simple mononuclear species to complex polynuclear structures. mdpi.comnih.gov The resulting metal-organic frameworks (MOFs) and coordination polymers have potential applications in catalysis, sensors, and functional materials. bohrium.comresearchgate.net

Future research is aimed at designing and synthesizing novel pyrazole-based ligands to create materials with tailored properties. bohrium.comresearchgate.net By modifying the substituents on the pyrazole ring, chemists can fine-tune the electronic and steric environment around the metal center, influencing the catalytic activity, photoluminescence, and optical properties of the resulting complexes. bohrium.comresearchgate.net The development of pyrazolone-based ligands, for example, has led to metal complexes with interesting features like mesomorphic behavior and applications as dyes. bohrium.comdntb.gov.ua The continued exploration of the rich coordination chemistry of 3,5-diphenyl-4H-pyrazole and its derivatives is expected to yield new materials with advanced applications in electronics, catalysis, and sensing. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Diazoalkanes

New Paradigms in Molecular Recognition and Intermolecular Interactions

The unique arrangement of hydrogen bond donors (the N-H group) and acceptors (the sp2 hybridized nitrogen atom) within the pyrazole ring is a cornerstone of its molecular recognition capabilities. This dual functionality allows this compound and its derivatives to engage in predictable and robust hydrogen bonding, leading to the formation of well-defined supramolecular assemblies.

Recent studies have elucidated that symmetrically 3,5-substituted pyrazoles, such as 3,5-diphenyl-1H-pyrazole, readily form cyclic tetramers in the solid state, a structure stabilized by a network of N-H···N hydrogen bonds. This self-assembly into a tetrameric unit highlights the potential for quadruple proton transfers within the hydrogen-bonded system, a phenomenon of interest in the study of proton dynamics.

The introduction of additional functional groups onto the phenyl rings of the 3,5-diphenyl-1H-pyrazole scaffold dramatically influences the resulting intermolecular interactions and supramolecular structures. For instance, the presence of nitro groups, as seen in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, can lead to the formation of helical stacks in the crystal lattice, primarily stabilized by weak C-H···O interactions.

In contrast, the incorporation of a benzyl (B1604629) group at the 4-position, yielding 3,5-diphenyl-4-benzyl-1H-pyrazole, shifts the hydrogen bonding preference from tetramers to dimers. This alteration in the primary hydrogen-bonding motif, coupled with C-H···π interactions involving the benzyl and phenyl rings, results in a significantly different crystal packing arrangement. This demonstrates the high degree of tunability in the supramolecular chemistry of this class of compounds.

The following tables summarize key intermolecular interaction parameters observed in the crystal structures of 3,5-diphenyl-1H-pyrazole and a representative derivative, showcasing the diversity of these non-covalent bonds.

Table 1: Hydrogen Bonding Parameters in 3,5-Diphenyl-1H-Pyrazole Tetramer
Interaction TypeDonor-Acceptor Distance (Å)Donor-H···Acceptor Angle (°)Significance
N-H···N~2.82~170Primary interaction driving the formation of the cyclic tetramer.
Table 2: Intermolecular Interaction Parameters in Substituted 3,5-Diphenyl-1H-Pyrazole Derivatives
DerivativeInteraction TypeKey Geometric ParametersSignificance
1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazoleC-H···OH···O distance: ~2.5 ÅStabilizes helical packing in the crystal.
3,5-diphenyl-4-benzyl-1H-pyrazoleN-H···NForms dimeric motifs.Alters the primary supramolecular assembly compared to the unsubstituted compound.
3,5-diphenyl-4-benzyl-1H-pyrazoleC-H···πH···π-centroid distance: ~2.8-3.0 ÅDirects the three-dimensional packing of the dimeric units.

Emerging research is focused on harnessing these intricate intermolecular interactions for the rational design of novel functional materials. By modifying the substituents on the phenyl rings, it is possible to fine-tune the electronic properties and steric profile of the this compound core, thereby controlling its self-assembly into predictable one-, two-, or three-dimensional networks. This level of control is paramount for the development of new materials with applications in areas such as gas storage, separation, and sensing, where the precise arrangement of molecules dictates the material's performance.

Furthermore, the ability of the pyrazole scaffold to act as a versatile ligand for metal coordination is another promising avenue. The combination of strong, directional hydrogen bonds and weaker, dispersive forces in these systems allows for the construction of complex metal-organic frameworks (MOFs) and coordination polymers with unique topologies and functionalities. The exploration of these new paradigms in molecular recognition and intermolecular interactions is set to unlock the full potential of this compound in the realm of supramolecular chemistry and materials science.

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